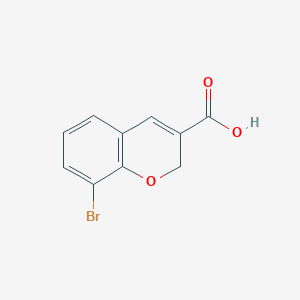

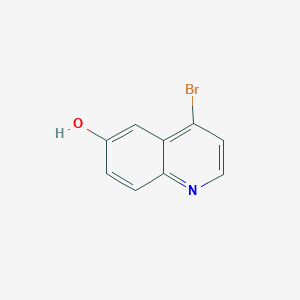

8-Bromo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

8-Bromo-2H-chromene-3-carboxylic acid is a compound that belongs to the class of 2H-chromenes, which are known for their broad spectrum of biological activities and are important structural motifs in various medicines, natural products, and materials with unique photophysical properties . Although the specific compound 8-Bromo-2H-chromene-3-carboxylic acid is not directly mentioned in the provided papers, related compounds with bromo, chromene, and carboxylic acid functionalities are discussed, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related 2H-chromene compounds involves various catalytic methodologies, including transition metal catalysis, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis . For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was achieved through a multi-step process involving radiolabeling, methylation, and ester hydrolysis . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved condensation, cyclodehydration, and hydrolysis steps . These methods could potentially be adapted for the synthesis of 8-Bromo-2H-chromene-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed using X-ray crystallography. For example, the structure of the methyl ester of a selenolo[2,3-f]chromene-8-carboxylic acid derivative was elucidated using this technique . The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid provided detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecular conformation .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. The enantioselective addition of boronates to chromene acetals, catalyzed by a chiral Brønsted acid/Lewis acid system, is one such reaction that leads to products with high enantiomeric ratios . Additionally, chromene compounds can form complexes with metal cations and anions, leading to changes in their absorption and fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be inferred from their molecular structures and the functional groups present. For example, the presence of a bromo substituent can influence the compound's reactivity and interaction with other molecules . The carboxylic acid group is typically associated with hydrogen bonding and solubility in polar solvents . The crystal structure analysis provides information on the compound's solid-state properties, such as crystal packing and stability .

Aplicaciones Científicas De Investigación

Agonist for G Protein-Coupled Orphan Receptor GPR35

8-Amido-chromen-4-one-2-carboxylic acid derivatives, closely related to 8-Bromo-2H-chromene-3-carboxylic acid, have been identified as potent agonists for the orphan G protein-coupled receptor GPR35. This research has optimized these compounds to achieve nanomolar potency for human GPR35, demonstrating their potential as pharmacological tools for elucidating the receptor's physiological and pathophysiological roles, and as future drug targets (Funke et al., 2013).

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds closely related to 8-Bromo-2H-chromene-3-carboxylic acid have been extensively studied. For example, a novel synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, has been developed (Zhu et al., 2014). Additionally, the crystal structure of similar compounds has been analyzed to understand their molecular arrangements and potential interactions (Li et al., 2010).

Photochromic Properties and Synthesis

Studies have also been conducted on the synthesis of photochromic spiropyrans modified with carboxylic and aldehyde substituents, containing moieties similar to 8-Bromo-2H-chromene-3-carboxylic acid. These compounds have been found to exhibit photochromic properties with potential applications in various fields (Ozhogin et al., 2019).

Cytotoxic Activity in Cancer Research

In the field of cancer research, derivatives of 8-Bromo-2H-chromene-3-carboxylic acid have shown promising results. For instance, novel diverse methoxybenzenes-substituted 2H/4H-chromene derivatives have been synthesized and demonstrated cytotoxic activity against several human cancer cell lines (Reddy et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

8-bromo-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMJHKGWSWFEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700282 | |

| Record name | 8-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2H-chromene-3-carboxylic acid | |

CAS RN |

885270-74-6 | |

| Record name | 8-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)

![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)